Bienvenue dans la boutique en ligne BenchChem!

Zoliprofen

Pain research Bradykinin antagonism Analgesic assays

Zoliprofen (480156-S) is a propionic acid-class NSAID distinguished by potent bradykinin antagonism—an activity absent from conventional in-class alternatives such as ibuprofen or fenoprofen. Preclinical data demonstrate 20-fold superiority over ibuprofen/fenoprofen in platelet-aggregation and endotoxemia models, and superior analgesia in bradykinin-driven pain assays versus indomethacin and diclofenac. Its well-defined COX ID₅₀ of 6.0 µM (near-identical to ibuprofen) enables it to serve as an internal benchmark for prostaglandin synthetase inhibition studies. For researchers seeking to dissect bradykinin-mediated pathways, a high-potency NSAID with partially uncoupled analgesic and anti-inflammatory profiles, or a reliable reference compound for COX assays, Zoliprofen provides a scientifically rigorous, non-interchangeable tool. Supplied as high-purity solid with full analytical documentation; for R&D use only.

Molecular Formula C12H11NO3S
Molecular Weight 249.29 g/mol
CAS No. 56355-17-0
Cat. No. B1198652
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZoliprofen
CAS56355-17-0
Synonyms2-(4-(2-thiazolyloxy)phenyl)-2-methylacetic acid
480156 S
480156-S
480156S
Molecular FormulaC12H11NO3S
Molecular Weight249.29 g/mol
Structural Identifiers
SMILESCC(C1=CC=C(C=C1)OC2=NC=CS2)C(=O)O
InChIInChI=1S/C12H11NO3S/c1-8(11(14)15)9-2-4-10(5-3-9)16-12-13-6-7-17-12/h2-8H,1H3,(H,14,15)
InChIKeyRXZTWBVFHQLTBU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Zoliprofen (480156-S) CAS 56355-17-0: A Propionic Acid-Derived NSAID with Distinct Pharmacological Profile


Zoliprofen (also known as 480156-S) is a propionic acid-class non-steroidal anti-inflammatory drug (NSAID) [1]. While structurally related to other 2-arylpropionic acids like ibuprofen and fenoprofen, its primary differentiator is a pronounced antagonistic effect against bradykinin, a key mediator of pain and inflammation, which is not a hallmark of its class [2]. Preclinical pharmacological characterization demonstrates that Zoliprofen has a unique activity spectrum, showing high potency in bradykinin-mediated pain models and specific in vivo models where it significantly outperforms common NSAID benchmarks like ibuprofen and fenoprofen .

Zoliprofen (CAS 56355-17-0) Cannot Be Readily Substituted by Common NSAID Analogs


Direct substitution of Zoliprofen with common in-class NSAIDs like ibuprofen, fenoprofen, or indomethacin is not scientifically valid due to its distinct pharmacological fingerprint. Unlike many NSAIDs where COX inhibition is the primary driver of both efficacy and side effects, Zoliprofen's in vivo potency and spectrum of activity appear to be influenced by a dual mechanism involving both prostaglandin synthesis inhibition and potent bradykinin antagonism [1]. This translates into quantitatively different performance in specific preclinical models, as demonstrated by its 20-fold superiority over ibuprofen and fenoprofen in certain in vivo assays of thrombosis and acute mortality , and a superior analgesic effect in bradykinin-driven pain models compared to reference drugs like indomethacin, diclofenac-Na, and ketoprofen [1]. The following evidence details these specific, quantifiable performance deltas that preclude simple interchangeability.

Quantitative Differentiators of Zoliprofen (480156-S) vs. Key Comparators: An Evidence-Based Selection Guide


Superior Analgesia in Bradykinin-Driven Pain Models Compared to Indomethacin, Diclofenac, and Ketoprofen

In a scald-induced pain model where bradykinin is a primary mediator, Zoliprofen (480156-S) exhibited a markedly stronger analgesic effect than several standard-of-care NSAIDs [1]. This is attributed to its strong antagonistic action against bradykinin, a property that distinguishes it from many NSAIDs whose primary mechanism is COX inhibition [1]. The quantitative comparison highlights a clear differentiation in pain models involving specific inflammatory mediators.

Pain research Bradykinin antagonism Analgesic assays

Superior Anti-inflammatory Potency to Ibuprofen in Acute and Chronic Animal Models

The anti-inflammatory activity of Zoliprofen (480156-S) was directly compared to ibuprofen and indomethacin in both acute and chronic animal models [1]. The study found that Zoliprofen was more active than ibuprofen, establishing a clear rank-order potency difference. However, its activity was found to be inferior to that of the highly potent NSAID indomethacin [1].

Inflammation In vivo pharmacology NSAID benchmarking

Comparable or Superior Analgesic Activity to Indomethacin, Diclofenac, and Ketoprofen in Writhing and Randall-Selitto Tests

In standardized analgesic assays (writhing method and Randall & Selitto method), Zoliprofen (480156-S) demonstrated analgesic activity that was described as comparable or superior to that of the reference NSAIDs indomethacin, diclofenac-Na, and ketoprofen [1]. This indicates that while its anti-inflammatory potency may be intermediate, its analgesic efficacy in these classical pain models is at least on par with more potent anti-inflammatory agents.

Analgesia Visceral pain Inflammatory pain

Potent Inhibition of Bradykinin-Induced Edema and Pain Reactions

Zoliprofen (480156-S) exhibits strong antagonistic action against bradykinin, a key differentiator from many NSAIDs. Preclinical studies demonstrate that it markedly inhibits all bradykinin-induced edema and pain reactions, as measured by tail licking in mice and the flexor reflex of a rabbit hind limb [1]. This specific activity is a core component of its unique pharmacological profile.

Bradykinin antagonism Edema Pain mechanisms

20-Fold Greater Potency than Ibuprofen and Fenoprofen in Inhibiting In Vivo Thrombotic and Mortality Events

In comparative in vivo assays, Zoliprofen was found to be 20 times more effective than ibuprofen and fenoprofen against collagen- or arachidonic acid-induced platelet aggregation in rats and rabbits . Furthermore, Zoliprofen was 20 times more effective than both comparators in inhibiting endotoxin-induced diarrhoea in mice and arachidonic acid-induced acute mortality in rabbits .

Platelet aggregation Thrombosis models Endotoxemia

Comparative Inhibitory Potency on Prostaglandin Synthetase (COX) vs. Other NSAIDs

A direct comparison of the inhibitory activities of various 2-arylpropionic acids on prostaglandin synthetase revealed a clear potency ranking [1]. The ID50 for Zoliprofen (480156-S) was found to be 6.0 µM, placing its COX-inhibitory activity between that of naproxen (2.5 µM) and ibuprofen (6.5 µM). It was significantly less potent than flurbiprofen (0.10 µM) and indomethacin (0.28 µM) [1].

COX inhibition Prostaglandin synthetase Enzymology

Optimal Research Applications for Zoliprofen (480156-S) Based on Quantified Differentiation


Investigating Bradykinin-Mediated Inflammatory Pathways and Pain

Zoliprofen is uniquely suited for studies where the objective is to probe the bradykinin component of inflammation and pain. Its potent bradykinin antagonism, as demonstrated in models of bradykinin-induced edema, tail licking in mice, and the rabbit flexor reflex, makes it a valuable tool to dissect these pathways [1]. Its superior analgesic effect in a scald-induced pain model, where bradykinin is a key mediator, further supports its use in such mechanistic studies [1].

In Vivo Models Requiring High Potency vs. Ibuprofen/Fenoprofen Class

For researchers seeking an NSAID with significantly higher in vivo potency than common benchmarks like ibuprofen or fenoprofen, Zoliprofen is a compelling candidate. It has been shown to be 20 times more effective in specific models of platelet aggregation and systemic inflammatory response (endotoxemia/acute mortality) . This allows for the use of lower doses to achieve equivalent or greater effects, which can be advantageous in long-term in vivo studies or when studying sensitive endpoints.

Studies Requiring Disentangling Anti-inflammatory from Analgesic Effects

The pharmacological data suggests that Zoliprofen's anti-inflammatory and analgesic effects may be partially uncoupled. While its anti-inflammatory potency is intermediate (greater than ibuprofen but less than indomethacin), its analgesic activity in classic models is comparable or superior to potent drugs like indomethacin, diclofenac, and ketoprofen [1]. This profile makes Zoliprofen a candidate for experiments designed to separate the molecular mechanisms of analgesia from those of pure anti-inflammation.

Pharmacological Tool for In Vivo COX Inhibition Benchmarking

Given its well-defined ID50 of 6.0 µM against prostaglandin synthetase [2], Zoliprofen can serve as a useful reference compound or internal benchmark in in vitro and in vivo COX inhibition studies. Its COX inhibitory activity is nearly identical to ibuprofen (6.5 µM), providing a useful point of comparison when evaluating the efficacy of novel compounds in enzyme and cell-based assays [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Zoliprofen

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.